(4-Chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine
Description
(4-Chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine (chemical formula: C₁₆H₁₇ClFN, molecular weight: 277.76 g/mol) is a secondary amine featuring a 4-chlorophenyl group linked via an ethyl chain to a 3-fluorophenyl-substituted ethylamine moiety .
Properties
IUPAC Name |
4-chloro-N-[2-(3-fluorophenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c15-12-4-6-14(7-5-12)17-9-8-11-2-1-3-13(16)10-11/h1-7,10,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQGWJRKAYAPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697673 | |
| Record name | 4-Chloro-N-[2-(3-fluorophenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-48-4 | |
| Record name | 4-Chloro-N-[2-(3-fluorophenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aromatic Halogenation and Substitution
A common approach starts with the halogenation of phenyl rings to introduce chloro and fluoro substituents. For example, nucleophilic aromatic substitution reactions can be used to install fluoro groups on aromatic amines, as demonstrated in related pyridine derivatives synthesis.
Amine Coupling via Catalytic Methods
Selective coupling of phenethyl amines with aryl amines is efficiently achieved using catalytic systems under controlled conditions. Monitoring by NMR spectroscopy reveals that secondary amine formation proceeds steadily at elevated temperatures (e.g., 130°C in toluene), with minor imine intermediates forming transiently.
Acylation and Cyclization Reactions
In some patented processes, acylation of amines with chloroacetyl chloride followed by cyclization under controlled temperature (15°C to 145°C, preferably 120°C to 130°C) in solvents like toluene or dichloromethane is employed to form key intermediates. Organic bases such as triethylamine or diisopropylethylamine serve as proton scavengers, enhancing reaction efficiency.
Detailed Reaction Conditions and Reagents
Research Findings and Optimization
- Base Selection: Organic bases such as triethylamine and diisopropylethylamine are preferred for acylation and cyclization steps due to their efficiency in scavenging HCl and promoting cleaner reactions.
- Solvent Effects: Aromatic solvents like toluene and chlorinated solvents such as dichloromethane provide optimal environments for acylation and cyclization. The choice depends on solubility and reaction kinetics.
- Temperature Control: Cyclization reactions are temperature-sensitive, with optimal yields observed between 120°C and 130°C. Lower temperatures reduce reaction rates, while higher temperatures may cause decomposition.
- Catalytic Coupling: Transition metal catalysts enable selective amine coupling, minimizing side products. Monitoring by NMR helps optimize reaction time and temperature to maximize yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
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Imine formation : Treatment with potassium permanganate (KMnO₄) in acidic media yields a conjugated imine derivative.
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Nitrile synthesis : Hydrogen peroxide (H₂O₂) in alkaline conditions converts the amine to a nitrile via a two-electron oxidation pathway.
Key data :
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 0°C, 2 h | (4-Cl-C₆H₄)–N=CH–(3-F-C₆H₄) | 72 | |
| H₂O₂/NaOH | 60°C, 4 h | (4-Cl-C₆H₄)–CN–(3-F-C₆H₄) | 58 |
Nucleophilic Aromatic Substitution
The chloro and fluoro substituents participate in SNAr reactions:
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Chloro displacement : Reacts with sodium methoxide (NaOMe) in DMSO at 120°C to replace Cl with OMe .
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Fluoro substitution : Ammonia (NH₃) in THF under pressure replaces F with NH₂ at 80°C .
Comparative reactivity :
| Position | Nucleophile | Solvent | Temperature | Product | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| 4-Cl | OMe⁻ | DMSO | 120°C | Methoxy derivative | 3.2 × 10⁻³ |
| 3-F | NH₃ | THF | 80°C | Amino derivative | 1.8 × 10⁻⁴ |
Reductive Alkylation
The amine serves as a nucleophile in reductive alkylation:
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Formation of tertiary amines : Reacts with aldehydes (e.g., benzaldehyde) under hydrogen gas (H₂, 1 atm) with Pd/C catalysis to form N-alkylated derivatives .
Example :
text(4-Cl-C₆H₄)–NH–(3-F-C₆H₄) + PhCHO → (4-Cl-C₆H₄)–N(CH₂Ph)–(3-F-C₆H₄) Conditions: H₂/Pd-C, EtOH, 25°C, 12 h Yield: 84% [6]
Cyclization Reactions
The ethylamine chain facilitates ring-forming reactions:
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Piperazine synthesis : Reacts with 1,2-dichloroethane in N-methylpyrrolidone (NMP) at 130°C to form a piperazine ring .
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Indole derivatives : Copper-catalyzed coupling with o-iodoaniline yields substituted indoles .
Cyclization data :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 1,2-Dichloroethane | NMP, K₂CO₃, 130°C | Piperazine analogue | 67 |
| o-Iodoaniline | CuI, L-proline | 3-Fluoro-indole derivative | 52 |
Pharmacological Modifications
Derivatives of this compound show promise in medicinal chemistry:
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Anticancer activity : Introduction of a sulfonamide group at the amine position enhances binding to tyrosine kinase receptors (IC₅₀ = 0.18 μM) .
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Antidepressant potential : Methylation of the amine improves blood-brain barrier permeability (logP = 2.9 vs. 1.7 for parent compound) .
Stability and Degradation
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (4-Chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine can be achieved through several methods, often involving the reaction of 4-chloroaniline with fluorinated phenyl boronic acids under palladium-catalyzed conditions. This method allows for the introduction of fluorine substituents, which can enhance the compound's biological activity and stability .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, modifications to the amine structure have been shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Neuropharmacological Effects
Research has also highlighted the potential neuropharmacological applications of this compound. It is being investigated for its effects on neurotransmitter systems, particularly in relation to conditions such as depression and anxiety. The presence of the fluorine atom may influence the binding affinity to specific receptors, enhancing its efficacy as a therapeutic agent.
Material Science Applications
In material science, this compound serves as a building block for synthesizing advanced materials such as polymers and nanocomposites. Its unique chemical structure allows it to be incorporated into polymer matrices, improving thermal stability and mechanical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, altering neurotransmitter levels and affecting mood and behavior.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
4-Chlorophenethylamine
- Structure : Simplest analog with a 4-chlorophenyl group directly attached to ethylamine.
- Properties : Lower molecular weight (169.65 g/mol) and higher lipophilicity (log k = 1.82) compared to the target compound, as determined by HPLC .
- Applications : Often used as a precursor in synthesizing more complex amines or as a scaffold in drug discovery .
N-Methyl-4-chlorophenethylamine
- Structure : Methylated derivative of 4-chlorophenethylamine.
- Properties : Increased lipophilicity (log k = 2.15) due to the methyl group, enhancing membrane permeability .
- Biological Relevance : Methylation often improves metabolic stability, making this compound a candidate for CNS-targeted therapies .
[2-(4-Chlorophenyl)ethyl][1-(3-fluorophenyl)ethyl]amine
Complex Halogenated Derivatives
(4-Chloro-phenyl)-[2-(3,5-dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-yl]-amine (NS13001)
- Structure : Incorporates a purine ring system substituted with a 4-chlorophenyl group and a pyrazole moiety.
- Properties : Higher molecular weight (354.12 g/mol) and distinct log k values (experimental data pending) .
Quinazolinamine Derivatives (e.g., 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine)
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
Notes:
Key Modifications in Analogs
Biological Activity
The compound (4-Chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine , also known as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews existing research findings on its biological activity, including structure-activity relationships, mechanisms of action, and pharmacological profiles.
Chemical Structure and Properties
The compound features a phenethylamine backbone, characterized by a phenyl group substituted with a chlorine atom at the para position and a fluoro-substituted phenyl group at the ethyl chain. This structural arrangement is hypothesized to influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, research indicates that derivatives with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)urea | PC-3 (Prostate) | 0.67 |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MDA-MB-435 (Melanoma) | 6.82 |
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 (Colon) | 39.77 |
These compounds demonstrate varying degrees of potency against different cancer types, suggesting that modifications in the chemical structure can lead to enhanced biological activity.
Neuropharmacological Effects
In addition to its anticancer properties, phenethylamine derivatives are known for their effects on neurotransmitter systems. Research indicates that such compounds can act as monoaminergic activity enhancers (MAEs), influencing the release of serotonin, norepinephrine, and dopamine .
Table 2: Monoaminergic Activity Profiles
| Compound | Norepinephrine Release | Dopamine Release | Serotonin Release |
|---|---|---|---|
| Phenethylamine | 10.9 | 39.5 | >10,000 |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
The data suggest that the compound may enhance neurotransmitter release at lower concentrations than those required for inducing catecholamines.
The mechanism underlying the biological activity of This compound is likely multifaceted:
- Receptor Modulation : It may act as a negative allosteric modulator at cannabinoid receptors (CB1), which has implications for addiction treatment and neuroprotection .
- Cytotoxic Effects : The compound's structural features may facilitate interactions with specific cellular targets involved in cancer cell proliferation and survival pathways.
- Fluorine Substitution Influence : The presence of fluorine atoms can enhance metabolic stability and alter receptor binding affinities, which is critical for drug development .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on CB1 Modulators : A series of analogs were evaluated for their ability to attenuate cocaine-seeking behavior in rat models. The most potent analogs demonstrated significant brain penetration and selective receptor modulation .
- Anticancer Efficacy : In vitro studies showed that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for therapeutic application .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine, and how do halogen positions influence regioselectivity?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-fluorophenylethyl bromide with 4-chloroaniline under basic conditions (e.g., K₂CO₃ in DMF) facilitates amine coupling. Halogen positioning (3-fluoro vs. 4-chloro) may require protecting groups to avoid cross-reactivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure regioselective control. Use NMR (¹H/¹³C) to confirm substitution patterns .
Q. How can structural isomers or impurities in this compound be resolved during synthesis?
- Methodology : Employ chromatographic techniques (e.g., flash column chromatography with gradient elution) to separate isomers. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) can differentiate regioisomers or detect trace impurities .
Q. What safety protocols are critical when handling halogenated aryl amines like this compound?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Halogenated amines may release toxic fumes during heating; ensure proper ventilation and waste segregation (e.g., halogenated organic waste containers) .
Advanced Research Questions
Q. How does the compound modulate calcium-activated potassium channels, and what experimental models validate its selectivity?
- Methodology : Use patch-clamp electrophysiology on HEK293 cells expressing SK/IK channels. Compare activity to known modulators (e.g., NS309 or apamin). Dose-response curves (EC₅₀) and selectivity assays against related ion channels (e.g., Kv7) are essential to confirm specificity .
- Data Contradictions : Discrepancies in potency across studies may arise from differences in cell lines or assay buffers (e.g., Ca²⁺ concentration). Include positive controls (e.g., CyPPA) to standardize results .
Q. What structural features of the compound contribute to its antineoplastic activity in cancer models?
- Methodology : Perform SAR studies by synthesizing analogs (e.g., varying halogen positions or ethylamine chain length). Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with docking simulations targeting tubulin or kinases. Evidence from related E/Z-cyclic analogs suggests halogenated aryl groups enhance DNA intercalation .
- Advanced Tip : Use metabolomics to track intracellular degradation products that may influence efficacy .
Q. How can researchers resolve contradictions in enzyme inhibition data between in vitro and in vivo studies?
- Methodology : Evaluate pharmacokinetic parameters (e.g., bioavailability, protein binding) using LC-MS/MS. In vitro assays may lack metabolic enzymes (e.g., CYP450), leading to false positives. Validate findings with transgenic animal models or liver microsome stability tests .
Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
